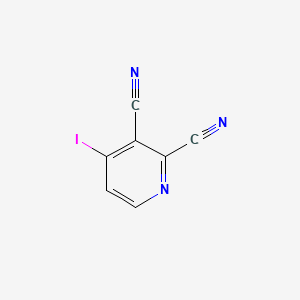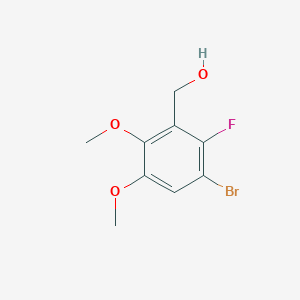
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)methanol: is an organic compound with the molecular formula C9H10BrFO3 and a molecular weight of 265.08 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a methanol group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine and fluorine reagents under controlled temperatures and pressures to ensure selective substitution at the desired positions on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions to yield dehalogenated products.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dehalogenated phenylmethanol derivatives.
Substitution: Phenylmethanol derivatives with different substituents replacing bromine or fluorine.
Applications De Recherche Scientifique
Chemistry: (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)methanol is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound is utilized to study the effects of halogenated phenylmethanol derivatives on various biological systems, including enzyme interactions and cellular processes .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals with potential therapeutic applications .
Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials, contributing to advancements in various fields .
Mécanisme D'action
The mechanism of action of (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity, leading to modulation of biological pathways. The methoxy groups contribute to the compound’s solubility and stability, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
- (3-Bromo-6-chloro-2-fluorophenyl)methanol
- (3-Bromo-2,6-dimethoxyphenyl)methanol
- (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(furan-2-yl)methanol
Uniqueness: (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)methanol stands out due to the specific combination of bromine, fluorine, and methoxy groups, which confer unique chemical and biological properties. This combination allows for selective reactions and interactions that are not observed in similar compounds, making it a valuable tool in research and development .
Propriétés
Formule moléculaire |
C9H10BrFO3 |
|---|---|
Poids moléculaire |
265.08 g/mol |
Nom IUPAC |
(3-bromo-2-fluoro-5,6-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H10BrFO3/c1-13-7-3-6(10)8(11)5(4-12)9(7)14-2/h3,12H,4H2,1-2H3 |
Clé InChI |
NECUSWOAXHNZGP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1OC)CO)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride](/img/structure/B14023582.png)
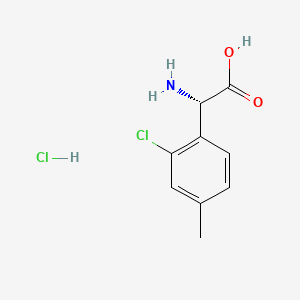
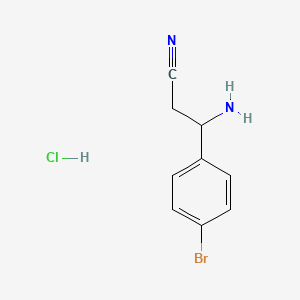

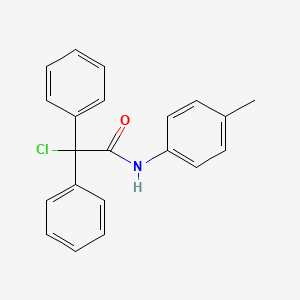

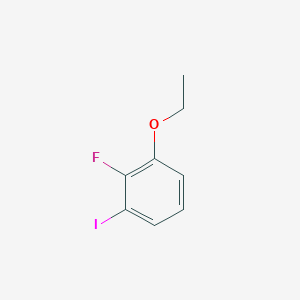
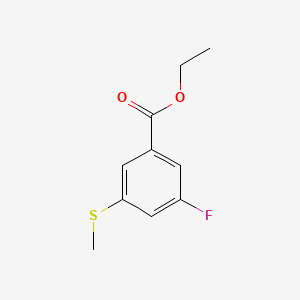
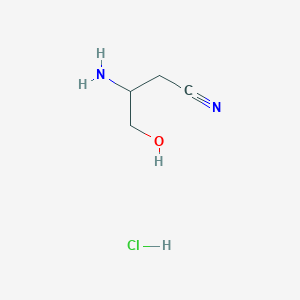
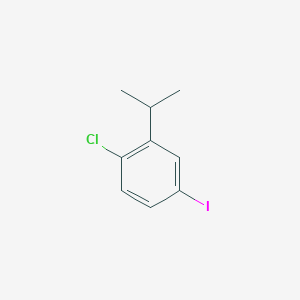
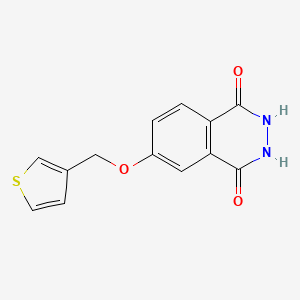
![3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14023641.png)
